molecular formula C19H40N4 B021411 Hydrazinecarboximidamide, 2-decylidene-N-octyl- CAS No. 104302-36-5

Hydrazinecarboximidamide, 2-decylidene-N-octyl-

Cat. No. B021411
CAS RN: 104302-36-5
M. Wt: 324.5 g/mol
InChI Key: HBJHXACNQULZAH-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinecarboximidamide, 2-decylidene-N-octyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CNI-1493 and has been extensively studied for its anti-inflammatory and immunomodulatory properties.

Scientific Research Applications

CNI-1493 has been extensively studied for its anti-inflammatory and immunomodulatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various autoimmune and inflammatory diseases. CNI-1493 has been studied in animal models of rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis, and has shown promising results in reducing disease severity and progression.

Mechanism of Action

CNI-1493 exerts its anti-inflammatory and immunomodulatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are involved in the production of pro-inflammatory cytokines and chemokines, and their inhibition by CNI-1493 results in reduced inflammation and immune cell activation.
Biochemical and Physiological Effects:
CNI-1493 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of immune cells, and reduce tissue damage in animal models of autoimmune and inflammatory diseases. CNI-1493 has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CNI-1493 has several advantages for lab experiments. It is easy to synthesize in large quantities and with high purity, making it suitable for various scientific research applications. It has also been extensively studied in animal models of autoimmune and inflammatory diseases, and its mechanism of action is well understood. However, there are also some limitations to the use of CNI-1493 in lab experiments. It has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for the study of CNI-1493. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CNI-1493 has been shown to have neuroprotective effects and may have potential as a therapeutic agent for these diseases. Another potential application is in the treatment of autoimmune and inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to establish the safety and efficacy of CNI-1493 in human clinical trials and to determine the optimal dosage and administration route for therapeutic use.
In conclusion, CNI-1493 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-inflammatory and immunomodulatory properties have been extensively studied, and it has shown promising results in animal models of autoimmune and inflammatory diseases. Further studies are needed to establish its safety and efficacy in human clinical trials and to determine its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of CNI-1493 involves the reaction between hydrazinecarboximidamide and 2-decylidene-N-octylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the final product. The synthesis method has been optimized to produce CNI-1493 in large quantities and with high purity, making it suitable for various scientific research applications.

properties

CAS RN

104302-36-5

Product Name

Hydrazinecarboximidamide, 2-decylidene-N-octyl-

Molecular Formula

C19H40N4

Molecular Weight

324.5 g/mol

IUPAC Name

1-amino-2-[(E)-2-hexyldodec-2-enyl]guanidine

InChI

InChI=1S/C19H40N4/c1-3-5-7-9-10-11-12-14-16-18(15-13-8-6-4-2)17-22-19(20)23-21/h16H,3-15,17,21H2,1-2H3,(H3,20,22,23)/b18-16+

InChI Key

HBJHXACNQULZAH-FBMGVBCBSA-N

Isomeric SMILES

CCCCCCCCC/C=C(\CCCCCC)/CN=C(N)NN

SMILES

CCCCCCCCCC=C(CCCCCC)CN=C(N)NN

Canonical SMILES

CCCCCCCCCC=C(CCCCCC)CN=C(N)NN

synonyms

DIOG
N-decylidenimino-N'-1-octylguanidine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.